molecular formula C9H8FNO4 B8471429 METHYL 2-(2-FLUORO-6-NITROPHENYL)ACETATE

METHYL 2-(2-FLUORO-6-NITROPHENYL)ACETATE

Katalognummer: B8471429
Molekulargewicht: 213.16 g/mol
InChI-Schlüssel: GNMAMXOYLVAKSI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

METHYL 2-(2-FLUORO-6-NITROPHENYL)ACETATE is an organic compound with the molecular formula C9H8FNO4 It is a derivative of phenylacetate, where the phenyl ring is substituted with a fluorine atom at the 2-position and a nitro group at the 6-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of METHYL 2-(2-FLUORO-6-NITROPHENYL)ACETATE typically involves the esterification of 2-fluoro-6-nitrophenylacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions: METHYL 2-(2-FLUORO-6-NITROPHENYL)ACETATE undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and methanol in the presence of a strong acid or base.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products:

    Reduction: Methyl (2-fluoro-6-aminophenyl)acetate.

    Substitution: Various substituted phenylacetates depending on the nucleophile used.

    Hydrolysis: 2-fluoro-6-nitrophenylacetic acid and methanol.

Wissenschaftliche Forschungsanwendungen

METHYL 2-(2-FLUORO-6-NITROPHENYL)ACETATE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of METHYL 2-(2-FLUORO-6-NITROPHENYL)ACETATE depends on its chemical structure and the specific reactions it undergoes. The nitro group can participate in redox reactions, while the ester group can be hydrolyzed to release the active carboxylic acid. The fluorine atom can influence the compound’s reactivity and interactions with biological targets.

Molecular Targets and Pathways:

    Enzymes: The compound may interact with enzymes involved in redox reactions or ester hydrolysis.

    Receptors: Potential interactions with biological receptors due to its aromatic structure and substituents.

Vergleich Mit ähnlichen Verbindungen

METHYL 2-(2-FLUORO-6-NITROPHENYL)ACETATE can be compared with other phenylacetate derivatives:

    Methyl (2-fluoro-4-nitrophenyl)acetate: Similar structure but with the nitro group at the 4-position, leading to different reactivity and properties.

    Methyl (2-chloro-6-nitrophenyl)acetate:

Uniqueness: The unique combination of a fluorine atom and a nitro group on the phenyl ring of this compound imparts distinct chemical properties, making it valuable for specific synthetic and research applications.

Eigenschaften

Molekularformel

C9H8FNO4

Molekulargewicht

213.16 g/mol

IUPAC-Name

methyl 2-(2-fluoro-6-nitrophenyl)acetate

InChI

InChI=1S/C9H8FNO4/c1-15-9(12)5-6-7(10)3-2-4-8(6)11(13)14/h2-4H,5H2,1H3

InChI-Schlüssel

GNMAMXOYLVAKSI-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)CC1=C(C=CC=C1F)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.